molecular formula C28H25ClN6O B2945813 1-(4-{4-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one CAS No. 900012-54-6

1-(4-{4-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one

Cat. No.: B2945813
CAS No.: 900012-54-6
M. Wt: 497
InChI Key: JIMXTVKUHFGNFE-UHFFFAOYSA-N
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Description

1-(4-{4-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one is a complex organic compound that features a triazoloquinazoline core. This compound is of interest due to its potential pharmacological properties, particularly in the fields of oncology and infectious diseases. The presence of the triazoloquinazoline moiety suggests that it may exhibit significant biological activity, making it a valuable target for drug discovery and development.

Preparation Methods

The synthesis of 1-(4-{4-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one typically involves multiple steps, including the formation of the triazoloquinazoline core and subsequent functionalization. . This is followed by the introduction of the quinazoline moiety and further functionalization to incorporate the piperazine and ethanone groups. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, such as using high-throughput screening techniques to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

1-(4-{4-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of the triazole or quinazoline rings.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of additional ring structures, potentially enhancing the compound’s biological activity.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly those with potential pharmacological activity.

    Biology: It has been studied for its effects on cellular processes, including its potential to inhibit specific enzymes or signaling pathways.

    Medicine: The compound shows promise as a therapeutic agent for the treatment of cancer and infectious diseases, due to its ability to interact with key molecular targets.

    Industry: It may be used in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-{4-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinazoline core is known to bind to certain proteins, potentially inhibiting their activity and disrupting cellular processes . This can lead to the induction of apoptosis in cancer cells or the inhibition of viral replication in infected cells. The compound’s ability to modulate multiple pathways makes it a versatile candidate for drug development.

Comparison with Similar Compounds

1-(4-{4-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one can be compared to other triazoloquinazoline derivatives, such as:

Properties

IUPAC Name

1-[4-[4-[7-chloro-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClN6O/c1-18-4-3-5-21(16-18)26-28-30-27(24-17-22(29)8-11-25(24)35(28)32-31-26)34-14-12-33(13-15-34)23-9-6-20(7-10-23)19(2)36/h3-11,16-17H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMXTVKUHFGNFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N5CCN(CC5)C6=CC=C(C=C6)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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